8-Boc-3-(4-pyridyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
8-Boc-3-(4-pyridyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. The presence of a pyridyl group and a triazaspiro structure makes this compound particularly interesting for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Boc-3-(4-pyridyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of protecting groups, such as Boc (tert-butoxycarbonyl), to ensure selective reactions at specific sites .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
8-Boc-3-(4-pyridyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
8-Boc-3-(4-pyridyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Boc-3-(4-pyridyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: Another spiro compound with different substituents.
8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione: A compound with similar spiro structure but different functional groups.
Uniqueness
What sets 8-Boc-3-(4-pyridyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione apart is its specific combination of the pyridyl group and the triazaspiro structure. This unique arrangement provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H22N4O4 |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
tert-butyl 2,4-dioxo-3-pyridin-4-yl-1,3,8-triazaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C17H22N4O4/c1-16(2,3)25-15(24)20-10-6-17(7-11-20)13(22)21(14(23)19-17)12-4-8-18-9-5-12/h4-5,8-9H,6-7,10-11H2,1-3H3,(H,19,23) |
InChI Key |
BCQCOMPNYWMCFC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)C3=CC=NC=C3 |
Origin of Product |
United States |
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